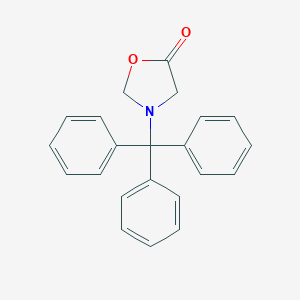
3-Trityl-1,3-oxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trityl-1,3-oxazolidin-5-one is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Trityl-1,3-oxazolidin-5-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound (CAS No. 115011-73-9) features a unique structure that contributes to its biological activity. The oxazolidinone ring system is known for its role in various pharmacological applications, particularly as a framework for developing antibiotics.
| Property | Details |
|---|---|
| Molecular Formula | C16H17N1O1 |
| Molecular Weight | 255.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. A study highlighted that derivatives of oxazolidinones often inhibit protein synthesis in bacteria by binding to the ribosomal RNA, thus preventing the formation of functional ribosomes .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways and the disruption of cellular metabolism .
The primary mechanism by which this compound exerts its biological effects is through interaction with bacterial ribosomes. This interaction inhibits protein synthesis by preventing the formation of the initiation complex necessary for translation. In cancer cells, it may affect pathways related to cell growth and survival, although further research is needed to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other oxazolidinone derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Linezolid | Antibacterial | Approved for clinical use; effective against MRSA |
| Tedizolid | Antibacterial | Newer derivative; similar mechanism of action |
| Clofazimine | Antimicrobial | Primarily used for leprosy; different structure |
Study 1: Antimicrobial Efficacy
In a comparative study assessing various oxazolidinone derivatives, this compound was found to possess superior activity against Staphylococcus aureus compared to traditional antibiotics like chloramphenicol . The study utilized microbroth dilution assays to determine minimum inhibitory concentrations (MICs).
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. Results indicated that at certain concentrations, the compound induced significant cell death in breast cancer cells while showing minimal toxicity to normal cells. Flow cytometry was employed to assess apoptosis rates.
Propriétés
IUPAC Name |
3-trityl-1,3-oxazolidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-16-23(17-25-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBYZUIPXPCOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427783 |
Source


|
| Record name | 3-trityl-1,3-oxazolidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115011-73-9 |
Source


|
| Record name | 3-trityl-1,3-oxazolidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














